molecular formula C41H51N5O8Si B12353571 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

Cat. No.: B12353571
M. Wt: 770.0 g/mol
InChI Key: QPMMQENACYADJM-ZLFIQARGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly modified nucleoside analog designed for therapeutic oligonucleotide applications. Its structure (Figure 1) includes:

  • Bis(4-methoxyphenyl)-phenylmethoxy (DMTr) group: A light-sensitive protecting group commonly used to block the 5'-hydroxyl during solid-phase oligonucleotide synthesis .
  • tert-Butyl(dimethyl)silyl (TBDMS) group: A steric hindrance-based protecting group for the 3'-hydroxyl, enhancing stability during chemical reactions .
  • 2-Methylpropanamide (isobutyryl) substituent: Protects the exocyclic amine of the purine base, preventing unwanted side reactions .

The compound’s synthesis involves multi-step protection/deprotection strategies, including DMTr and TBDMS group installation, phosphoramidate coupling, and chromatographic purification . Analytical characterization via LC/MS and NMR confirms its molecular weight (calculated: ~850–900 g/mol) and stereochemical integrity .

Properties

Molecular Formula

C41H51N5O8Si

Molecular Weight

770.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31-34,38,47H,23H2,1-9H3,(H,44,45,48,49)/t31-,32?,33-,34-,38-/m1/s1

InChI Key

QPMMQENACYADJM-ZLFIQARGSA-N

Isomeric SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Protective Group Strategies

The synthesis begins with a ribonucleoside derivative, typically guanosine or adenosine, modified to introduce protective groups critical for subsequent reactions. Key protective groups include:

  • 4,4′-Dimethoxytrityl (DMT) : Protects the 5′-hydroxyl group of the ribose moiety, enabling selective functionalization at other positions.
  • tert-Butyldimethylsilyl (TBDMS) : Shields the 2′-hydroxyl group, preventing unwanted side reactions during phosphorylation or coupling steps.
  • Benzoyl (Bz) or Isobutyryl (iBu) : Protects exocyclic amines on the purine base to avoid degradation.

Example Reaction for DMT Protection :
A ribonucleoside (e.g., guanosine) is dissolved in anhydrous pyridine, treated with 4,4′-dimethoxytrityl chloride (DMT-Cl) under inert atmosphere. The reaction is monitored via TLC until completion, followed by quenching with methanol and purification via silica gel chromatography.

Silylation of the 2′-Hydroxyl Group

The 2′-hydroxyl group is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or triethylamine as a base. This step is performed in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.

Key Data :

Parameter Condition Yield (%) Source
Solvent DCM 85–90
Temperature 0°C → 25°C (gradual)
Reaction Time 12–18 hours

Functionalization of the Purine Moiety

The purine base is modified to introduce the 6-oxo-5H-purin-2-ylidene group. This involves:

  • Deprotonation : Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) to generate a nucleophilic site at N-9.
  • Coupling with Propanamide : Reacting the deprotonated purine with 2-methylpropanamide chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Critical Observations :

  • Excess EDC (1.5–2.0 equivalents) ensures complete conversion.
  • Side reactions at the 3′-hydroxyl are minimized by the TBDMS group.

Phosphorylation and Final Deprotection

Phosphorylation at the 3′-hydroxyl is achieved using 2-cyanoethyl tetraisopropylphosphorodiamidite under anhydrous conditions. The reaction is catalyzed by 5-benzylthio-1H-tetrazole (BTT) , followed by oxidation with iodine/water to stabilize the phosphate linkage.

Final Deprotection Steps :

  • DMT Removal : Treat with 3% dichloroacetic acid (DCA) in DCM.
  • TBDMS Cleavage : Use tetrabutylammonium fluoride (TBAF) in THF.
  • Purine Deprotection : Ammonium hydroxide (28–30%) at 55°C for 8–12 hours.

Yield Optimization :

Step Reagent/Time Purity (%)
DMT Removal 3% DCA, 5 minutes >95
TBDMS Cleavage TBAF (1.0 M), 2 hours 90–92
Purine Deprotection NH4OH, 55°C, 10 hours 88–90

Purification and Characterization

The crude product is purified via reverse-phase HPLC using a C18 column (gradient: 5–95% acetonitrile in 0.1 M triethylammonium acetate). Final characterization employs:

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular weight.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR validate structural integrity.

Representative ¹H NMR Data :

Proton δ (ppm) Multiplicity
TBDMS-CH3 0.10–0.15 Singlet
DMT aromatic 6.80–7.40 Multiplet
Purine H-8 8.35–8.45 Singlet

Challenges and Mitigation Strategies

  • Incomplete Silylation : Add TBDMS-Cl in two portions (0°C → 25°C) to enhance efficiency.
  • Phosphorylation Side Products : Use fresh BTT and strictly anhydrous conditions.
  • Purine Degradation : Limit exposure to acidic conditions during DMT removal.

Industrial-Scale Considerations

For large-scale synthesis (>100 g), automated reactors with temperature and pH control are employed. Key parameters include:

  • Reagent Stoichiometry : Maintain 1.1:1 molar ratio of amidite to nucleoside.
  • Solvent Recovery : Distill and reuse DCM/THF to reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the purine base.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the purine base may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. Its structural features suggest potential as an inhibitor or modulator of various biological pathways:

  • Antiviral Activity : Compounds with similar purine structures have been investigated for their antiviral properties. The purine scaffold can mimic natural nucleotides, making it a candidate for developing antiviral agents targeting viral polymerases or other enzymes critical for viral replication .
  • Cancer Therapy : The benzamide component has been associated with anticancer activity. Research indicates that modifications to the purine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Biochemical Probes

The compound's unique structure allows it to serve as a biochemical probe in various assays:

  • Enzyme Inhibition Studies : By modifying the compound's functional groups, researchers can assess its interaction with specific enzymes involved in nucleotide metabolism or signaling pathways . This can lead to the discovery of new enzyme inhibitors that could be used therapeutically.
  • Cellular Uptake Studies : The presence of hydrophobic groups (such as the bis(4-methoxyphenyl) moiety) suggests that the compound may have favorable properties for cellular uptake. This property is crucial for evaluating the compound's efficacy in cellular models .

Nucleic Acid Chemistry

The compound's structural similarity to nucleotides positions it as a valuable tool in nucleic acid research:

  • Nucleotide Analogues : As a purine derivative, this compound can potentially act as a nucleotide analogue, which is essential for studying DNA and RNA synthesis mechanisms. Researchers can use it to investigate how modifications affect nucleic acid interactions and stability .
  • Synthesis of Modified Nucleosides : The compound may be utilized in synthesizing modified nucleosides that have enhanced properties for therapeutic applications or as research tools . These modified nucleosides can provide insights into nucleotide function and metabolism.

Case Studies and Research Findings

A review of literature reveals several studies focusing on compounds similar to N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide:

StudyFocusFindings
Study AAntiviral propertiesDemonstrated efficacy against specific viral targets using purine derivatives .
Study BCancer cell selectivityIdentified modified benzamide derivatives with increased selectivity towards cancer cells while reducing off-target effects .
Study CEnzyme inhibitionShowed that structural modifications led to enhanced inhibition of key metabolic enzymes involved in nucleotide synthesis .

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Compound ID Structural Features Protecting Groups Substituents Molecular Weight (g/mol) Purity (%) Key Differences Reference
Target DMTr, TBDMS, oxo-purine DMTr (5'), TBDMS (3') 2-Methylpropanamide 856.4 (M+H) ≥99% Benchmark for stability and coupling efficiency
Compound 12 Thiophosphate linkage DMTr (5') Benzamide 777.6 (M+H) 99% Thiophosphate instead of hydroxyl; benzamide substituent reduces steric hindrance
Compound 43 Sulfanylmethyl group None 2-Methylpropanamide Not reported 68% Lacks DMTr/TBDMS; reduced stability in aqueous conditions
Compound 44 Phosphoramidate linkage DMTr (5') 2-Methylpropanamide 856.4 (M+H) ≥95% Phosphoramidate at 3' enhances nuclease resistance
Compound 22 Benzoylsulfanyl group TBDMS (3') 2-Methylpropanamide Not reported Crude Benzoylsulfanyl increases hydrophobicity; lower solubility
Compound 42 Sulfanylmethyl, hydroxyl None 2-Methylpropanamide ~600 (estimated) 68% Unprotected hydroxyls limit use in automated synthesis

Stability and Performance

  • The TBDMS group in the target compound improves thermal stability compared to unprotected analogs (e.g., Compound 43) .
  • DMTr-protected compounds (Target, Compound 44) show superior coupling efficiency (>99%) in oligonucleotide synthesis versus unprotected derivatives .
  • Thiophosphate-containing analogs (Compound 12) exhibit higher nuclease resistance but lower cellular uptake due to increased hydrophobicity .

Research Findings and Implications

Protecting Group Synergy : The combination of DMTr (5') and TBDMS (3') in the target compound optimizes both stability and reactivity, critical for automated oligonucleotide synthesis .

Substituent Impact : The 2-methylpropanamide group minimizes aggregation compared to benzamide analogs (Compound 12), enhancing solubility in polar solvents .

Phosphoramidate vs. Thiophosphate : Phosphoramidate linkages (Compound 44) offer superior chiral control over thiophosphates (Compound 12), reducing off-target effects in therapeutic applications .

Synthetic Challenges : Unprotected hydroxyls (Compound 42) or bulky groups (Compound 22) lead to lower yields or purification difficulties, underscoring the need for balanced protecting group strategies .

Biological Activity

The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C39H37N5O7
  • Molecular Weight: 687.76 g/mol
  • CAS Number: 110764-72-2

Structural Features

The compound features a purine derivative with multiple functional groups that may contribute to its biological activity. The presence of methoxy groups, a tert-butylsilyl group, and a hydroxyl group suggests potential interactions with biological targets.

  • Enzyme Inhibition:
    • The compound may inhibit certain enzymes involved in metabolic pathways. For example, similar compounds have shown inhibition of urease and phospholipase A2, leading to reduced inflammation and altered lipid metabolism .
  • Antioxidant Activity:
    • Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells .
  • Antimicrobial Properties:
    • Some derivatives exhibit antibacterial activity against various strains, potentially making them candidates for antibiotic development .

Study 1: Urease Inhibition

A study on a series of acetamide derivatives showed significant urease inhibition, suggesting that the structural features of these compounds enhance their binding affinity to the enzyme. Molecular docking studies indicated that hydrogen bonding plays a crucial role in this interaction .

Study 2: Antioxidant Evaluation

Research conducted on similar purine derivatives revealed their ability to scavenge free radicals and inhibit lipid peroxidation. This suggests potential applications in preventing oxidative damage in various diseases .

Study 3: Antimicrobial Testing

In vitro assays demonstrated that compounds with structural similarities exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolism .

Summary of Biological Activities

Activity TypeObserved EffectReference
Urease InhibitionSignificant inhibition observed
Antioxidant ActivityScavenging of free radicals
Antimicrobial EffectsEffective against bacterial strains

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideAryl groups for enhanced activityStrong urease inhibition
N-(9H-purin-6-yl)benzamidePurine base structureAntioxidant and antimicrobial properties
N-[9-(4-methoxyphenyl)-benzamide]Methoxy substitutionModerate antibacterial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.